HDAC10-IN-2 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

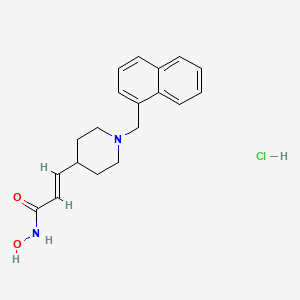

Eigenschaften

Molekularformel |

C19H23ClN2O2 |

|---|---|

Molekulargewicht |

346.8 g/mol |

IUPAC-Name |

(E)-N-hydroxy-3-[1-(naphthalen-1-ylmethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(20-23)9-8-15-10-12-21(13-11-15)14-17-6-3-5-16-4-1-2-7-18(16)17;/h1-9,15,23H,10-14H2,(H,20,22);1H/b9-8+; |

InChI-Schlüssel |

DZIBQQUCYKFHSE-HRNDJLQDSA-N |

Isomerische SMILES |

C1CN(CCC1/C=C/C(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |

Kanonische SMILES |

C1CN(CCC1C=CC(=O)NO)CC2=CC=CC3=CC=CC=C32.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of HDAC10-IN-2 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a class IIb histone deacetylase, has emerged as a significant therapeutic target in oncology and other diseases due to its unique substrate specificity and its role in critical cellular processes. Unlike other HDACs that primarily deacetylate lysine residues on histones, HDAC10 functions as a polyamine deacetylase.[1] This distinct activity links it to the regulation of autophagy, a cellular recycling process crucial for cell survival and homeostasis. HDAC10-IN-2 hydrochloride (also referred to as compound 10c) is a potent and highly selective inhibitor of HDAC10, offering a valuable tool for dissecting the biological functions of HDAC10 and exploring its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC10.[1] As a polyamine deacetylase, HDAC10 is involved in cellular processes that are crucial for cancer cell survival, such as autophagy.[1][3] Inhibition of HDAC10 by this compound disrupts these processes, leading to an accumulation of autolysosomes and lysosomes, ultimately impacting cell viability, particularly in cancer cells that rely on autophagy for survival under stress.[1][3]

The selectivity of this compound for HDAC10 over other HDAC isoforms, particularly the closely related HDAC6, makes it a superior chemical probe for studying HDAC10-specific functions.[2] This specificity is achieved by targeting the acidic gatekeeper residue Glu274 of HDAC10 with a basic piperidine moiety, mimicking the interaction of HDAC10's natural polyamine substrates.[1][2]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the key quantitative data for this inhibitor.

| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC6 | Selectivity vs. HDAC8 | Reference |

| HDAC10 | 20 | >500-fold | >50-fold | >500-fold | [1] |

| HDAC1 | >10,000 | - | - | - | [1] |

| HDAC6 | >1,000 | - | - | - | [1] |

| HDAC8 | >10,000 | - | - | - | [1] |

Signaling Pathways

HDAC10 is implicated in multiple signaling pathways that regulate critical cellular functions. Inhibition by this compound can modulate these pathways, leading to downstream therapeutic effects.

HDAC10 and Autophagy Regulation

HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, particularly in cancer cells under therapeutic stress.[3][4] It is involved in the regulation of autophagic flux, the dynamic process of autophagosome formation, maturation, and fusion with lysosomes.[3][4] HDAC10 interacts with and deacetylates Hsp70 family proteins, which are essential for lysosomal degradation.[3][4] Inhibition of HDAC10 disrupts this process, leading to the accumulation of autophagosomes and lysosomes.[1][4]

HDAC10 in Angiogenesis via the PTPN22/ERK Axis

HDAC10 has been shown to promote angiogenesis in endothelial cells by regulating the PTPN22/ERK signaling pathway.[5] HDAC10 deacetylates the promoter region of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), leading to its transcriptional repression.[5] PTPN22 is a negative regulator of ERK1/2 phosphorylation.[5] By inhibiting PTPN22 expression, HDAC10 increases the phosphorylation and activation of ERK1/2, which in turn promotes angiogenesis.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro HDAC Enzymatic Activity Assay

This assay is used to determine the inhibitory potency (IC50) of compounds against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC6, HDAC8, HDAC10)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

This compound

-

384-well microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of diluted recombinant HDAC enzyme to each well.

-

Incubate the plate at 30°C for 15 minutes.

-

Add 4 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.

-

Incubate the plate at 30°C for the appropriate time (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of developer solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophagy Assay using Flow Cytometry

This assay quantifies the accumulation of autophagic vesicles in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)

-

Cell culture medium and supplements

-

This compound

-

Cyto-ID® Autophagy Detection Kit or LysoTracker™ Red DND-99

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in the staining solution containing Cyto-ID® Green or LysoTracker™ Red according to the manufacturer's instructions.

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Wash the cells with PBS.

-

Resuspend the cells in fresh PBS for flow cytometry analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Cyto-ID® Green, PE for LysoTracker™ Red).

-

Analyze the data to quantify the increase in fluorescence, which corresponds to the accumulation of autophagic vesicles.[1]

Western Blot Analysis

This technique is used to assess the downstream effects of HDAC10 inhibition on protein acetylation.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-acetylated-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound as described for the autophagy assay.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein acetylation.[1]

Conclusion

This compound is a powerful and selective tool for investigating the biological roles of HDAC10. Its mechanism of action, centered on the inhibition of HDAC10's polyamine deacetylase activity, leads to the modulation of autophagy and other critical cellular pathways. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting HDAC10 in various diseases, particularly in cancers that exhibit a dependency on autophagy for their survival and proliferation. The continued study of HDAC10 and its inhibitors will undoubtedly contribute to the development of novel and more effective therapeutic strategies.

References

- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC10 promotes angiogenesis in endothelial cells through the PTPN22/ERK axis - PMC [pmc.ncbi.nlm.nih.gov]

The Function of HDAC10-IN-2 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC isozyme.[1][2] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound. Primarily, this compound serves as a critical tool for investigating the role of HDAC10 in cellular processes, particularly autophagy. Its high selectivity makes it a valuable probe for dissecting the specific functions of HDAC10, distinguishing them from other HDAC isoforms. The primary described function of this compound is the modulation of autophagy in cancer cells, leading to an accumulation of autolysosomes and subsequent disruption of cellular homeostasis.[1][3] Notably, this modulation of autophagy does not typically induce apoptosis, highlighting a distinct mechanism of action compared to pan-HDAC inhibitors.[1] This guide will detail the quantitative inhibitory profile of this compound, provide comprehensive experimental protocols for its characterization, and illustrate the key signaling pathways it affects.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Notes | Reference |

| HDAC10 | 20 | Fluorometric | Potent and selective inhibitor. | [1] |

| HDAC1 | >10,000 | Fluorometric | Highly selective against Class I HDACs. | [1] |

| HDAC6 | >10,000 | Fluorometric | Highly selective against the other Class IIb HDAC. | [1] |

| HDAC8 | >10,000 | Fluorometric | Highly selective against this Class I HDAC. | [1] |

Table 2: Cellular Activity of this compound in MV4-11 Acute Myeloid Leukemia (AML) Cells

| Assay | Endpoint | Concentration | Result | Reference |

| Autophagy Assay (Cyto-ID) | Autophagic Vesicle Accumulation | 5 µM | Significant increase in autophagic vesicles. | [1] |

| Apoptosis Assay (Annexin V-FITC/PI) | Apoptosis Induction | 2-15 µM (24h) | No significant induction of apoptosis. | [1] |

| Western Blot | LC3-II/LC3-I Ratio | 5 µM | Increased ratio, indicating autophagosome accumulation. | [3] |

| Western Blot | p62/SQSTM1 Levels | 5 µM | Accumulation of p62, indicating impaired autophagic flux. | [3] |

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available HDAC assay kits and published methodologies.[4][5][6][7]

Materials:

-

Recombinant human HDAC10, HDAC1, HDAC6, HDAC8 enzymes

-

This compound (dissolved in DMSO)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)

-

Black 96-well microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted inhibitor, and 40 µL of the diluted HDAC enzyme.

-

Include wells for "no inhibitor" control (with DMSO vehicle) and "no enzyme" control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Developer solution to each well.

-

Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Assay (Cyto-ID Staining)

This protocol is based on the use of a commercially available fluorescent dye that specifically labels autophagic vesicles.

Materials:

-

MV4-11 (or other relevant) cancer cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cyto-ID® Autophagy Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or DMSO vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation and wash once with 1X Assay Buffer.

-

Resuspend the cells in 250 µL of freshly diluted Cyto-ID® Green Stain Solution and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells once with 1X Assay Buffer.

-

Resuspend the cells in 500 µL of 1X Assay Buffer.

-

Analyze the cells immediately by flow cytometry, measuring the fluorescence intensity in the FITC channel.

Western Blot for Autophagy Markers

This protocol details the detection of key autophagy-related proteins, LC3 and p62.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control. An increased LC3-II/LC3-I ratio and p62 accumulation are indicative of inhibited autophagic flux.

Mandatory Visualization

References

- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 6. abcam.cn [abcam.cn]

- 7. resources.bio-techne.com [resources.bio-techne.com]

The Discovery and Synthesis of HDAC10-IN-2 Hydrochloride: A Selective Modulator of Autophagy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC10-IN-2 hydrochloride, also identified as compound 10c, is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10), a class IIb HDAC isozyme.[1][2] With a half-maximal inhibitory concentration (IC50) of 20 nM, this small molecule has emerged as a critical tool for elucidating the biological functions of HDAC10, particularly its role in autophagy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction to HDAC10

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[3] HDACs are divided into four classes, with HDAC10 belonging to the class IIb subgroup alongside HDAC6. While the functions of many HDACs are well-characterized, the specific roles of HDAC10 have remained largely enigmatic due to a lack of potent and selective inhibitors.

Recent studies have revealed that HDAC10 possesses a unique substrate specificity, functioning as a polyamine deacetylase. Polyamines are essential regulators of macroautophagy (hereafter referred to as autophagy), a fundamental cellular process for the degradation and recycling of cellular components. The catalytic activity of HDAC10 is required for efficient autophagic flux, and its inhibition leads to the accumulation of autolysosomes, indicating a disruption of this pathway.[2][4] Given the role of autophagy in both normal cellular homeostasis and disease states such as cancer, the development of selective HDAC10 inhibitors like this compound is of significant interest.[4][5]

Discovery of this compound

This compound (compound 10c) was identified through a focused drug discovery effort aimed at developing potent and selective inhibitors of HDAC10.[2] The design strategy centered on piperidine-4-acrylhydroxamates, a chemical scaffold designed to target the unique structural features of the HDAC10 active site.[2] Specifically, the basic piperidine moiety was incorporated to mimic the interaction of HDAC10's natural polyamine substrates with the acidic gatekeeper residue, Glu274.[2][6] This design rationale proved successful, leading to the identification of a series of compounds with high affinity and selectivity for HDAC10.[2] Among these, compound 10c emerged as a lead candidate due to its potent enzymatic inhibition and cellular activity.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 10c).

Table 1: In Vitro Inhibitory Activity of HDAC10-IN-2 (compound 10c) [2]

| HDAC Isoform | IC50 (nM) |

| HDAC10 | 20 |

| HDAC1 | >10,000 |

| HDAC6 | 2,100 |

| HDAC8 | >10,000 |

Table 2: Cellular Activity and Cytotoxicity of HDAC10-IN-2 (compound 10c) [2]

| Cell Line | Assay | Endpoint | Result |

| MV4-11 (AML) | Autolysosome Formation (Flow Cytometry) | Induction of Autophagy | Active |

| HEK293 (Human Kidney) | Cytotoxicity Assay | Cell Viability at 50 µM | >50% |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of a carboxylic acid intermediate followed by coupling with a hydroxylamine derivative and subsequent deprotection.

Experimental Protocol: Synthesis of this compound (Compound 10c)

Method F: Amide coupling

To a solution of the respective carboxylic acid (1.0 eq.) in DMF (0.1 M), TBTU (1.2 eq.) and DIPEA (2.5 eq.) were added. The mixture was stirred for 10 minutes at room temperature. Then, O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (1.2 eq.) was added and the reaction mixture was stirred for 16 hours at room temperature. The mixture was diluted with ethyl acetate and washed with saturated NaHCO3 solution and brine. The organic layer was dried over Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography.

Method G: Deprotection

The THP-protected hydroxamic acid was dissolved in a 4 M solution of HCl in dioxane (0.1 M) and stirred for 2 hours at room temperature. The solvent was evaporated under reduced pressure to yield the desired hydroxamic acid as a hydrochloride salt.

Note: This is a generalized protocol based on the supplementary information of the primary research article.[2] Specific details for scaling and purification may require optimization.

Key Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of compounds against recombinant HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC1, HDAC6, HDAC8, and HDAC10 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin in a suitable buffer).

-

This compound and other test compounds.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted compound or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of recombinant HDAC enzyme solution to each well.

-

Incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

-

Incubate for the desired time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding 25 µL of the developer solution.

-

Incubate for 15 minutes at 30°C.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

-

Western Blot for Histone and Tubulin Acetylation

This protocol is used to assess the cellular activity of HDAC10-IN-2 by measuring the acetylation status of HDAC substrates.

-

Reagents and Materials:

-

Cell culture reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagents.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL reagents.

-

Flow Cytometry for Autolysosome Formation

This protocol measures the accumulation of acidic vesicular organelles (autolysosomes) as a marker of autophagy modulation.

-

Reagents and Materials:

-

Cell culture reagents.

-

This compound.

-

LysoTracker Green DND-26 or a similar acidic organelle stain.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

In the last 30 minutes of treatment, add LysoTracker Green to the culture medium at the recommended concentration (e.g., 75 nM).

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in PBS.

-

Analyze the cells on a flow cytometer, measuring the green fluorescence intensity.

-

Quantify the increase in the mean fluorescence intensity as an indicator of autolysosome accumulation.

-

Visualizations

HDAC10 Signaling Pathway in Autophagy

Caption: HDAC10 deacetylates polyamines, a process essential for autophagic flux and cell survival.

Experimental Workflow: Synthesis and Screening

Caption: Workflow for the synthesis and screening of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of HDAC10. Its high potency and selectivity enable researchers to investigate the specific consequences of HDAC10 inhibition, particularly in the context of autophagy and cancer biology. The detailed protocols and data presented in this guide are intended to facilitate further research into this important enzyme and the therapeutic potential of its inhibitors.

References

- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

The Role of HDAC10-IN-2 Hydrochloride in Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Histone deacetylases (HDACs) have emerged as key regulators of this pathway. Among them, HDAC10, a class IIb HDAC, has garnered significant interest for its specific role in promoting autophagy-mediated cell survival, particularly in cancer cells. This technical guide provides an in-depth overview of HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of HDAC10, and its role in the modulation of autophagy. We will delve into its mechanism of action, present quantitative data on its cellular effects, provide detailed experimental protocols for its study, and visualize the key signaling pathways involved.

Mechanism of Action of this compound

This compound, also identified as compound 10c in several key studies, is a small molecule inhibitor that exhibits high potency and selectivity for HDAC10.[1][2][3] Its primary mechanism of action in the context of autophagy is the disruption of the normal autophagic flux.[2][4]

HDAC10 is understood to promote cell survival by facilitating productive autophagy.[4][5] Inhibition of HDAC10 by this compound leads to an interruption in the later stages of autophagy, specifically impairing the fusion of autophagosomes with lysosomes.[4] This blockade results in the accumulation of autophagosomes and lysosomes within the cell.[2][4] A key substrate of HDAC10 is the heat shock protein 70 (Hsp70) family.[4][6] HDAC10 is responsible for the deacetylation of Hsp70.[4] When HDAC10 is inhibited, Hsp70 becomes hyperacetylated, which is correlated with the observed disruption in autophagic flux.[4] This interruption of a pro-survival pathway sensitizes cancer cells to cytotoxic agents, highlighting the therapeutic potential of HDAC10 inhibitors.[4][5]

Data Presentation

The following tables summarize the quantitative data regarding the activity and effects of this compound (compound 10c) from published research.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [2]

| HDAC Isoform | IC50 (nM) |

| HDAC10 | 20 |

| HDAC1 | >10,000 |

| HDAC2 | >10,000 |

| HDAC3 | >10,000 |

| HDAC6 | 2,300 |

| HDAC8 | >10,000 |

Table 2: Cellular Effects of this compound on Autophagy Markers in MV4-11 Acute Myeloid Leukemia Cells (24-hour treatment) [2]

| Concentration (µM) | Induction of Cyto-ID Green Positive Vesicles (Fold Change vs. Control) | Acetylated α-tubulin (Fold Change vs. Control) | Acetylated Histone H3 (Fold Change vs. Control) |

| 2 | Significant Increase | ~36 | No Significant Change |

| 5 | Significant Increase | Not Reported | No Significant Change |

| 10 | Significant Increase | Not Reported | No Significant Change |

| 15 | Significant Increase | ~80 | No Significant Change |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which HDAC10 inhibition by this compound disrupts autophagy.

Caption: Proposed mechanism of this compound in autophagy.

Experimental Protocols

Assessment of Autophagy by Flow Cytometry using Cyto-ID® Green Detection Kit

This protocol is adapted from methodologies described for measuring the accumulation of autophagic vesicles.[2][7]

Objective: To quantify the induction of autophagic vacuoles in response to this compound treatment.

Materials:

-

This compound

-

MV4-11 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI supplemented with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cyto-ID® Green Autophagy Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2, 5, 10, 15 µM) and a vehicle control (e.g., DMSO) for 24 hours at 37°C and 5% CO2. Include a positive control for autophagy induction (e.g., chloroquine at 10 µM).

-

Cell Harvesting: After incubation, harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 1 mL of PBS.

-

Staining: Resuspend the cells in 500 µL of phenol-red free culture medium containing 5% FBS. Add Cyto-ID® Green stain at a 1:1000 dilution.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Final Wash: Wash the cells twice with 1 mL of PBS.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µL of PBS and analyze immediately on a flow cytometer using the FITC (or equivalent green) channel.

-

Data Analysis: Quantify the mean fluorescence intensity of the Cyto-ID Green signal for each treatment condition.

Western Blot Analysis of Autophagy Markers (LC3 and p62) and Acetylation Status

This protocol outlines the procedure for detecting changes in the levels of key autophagy-related proteins and acetylation marks.[2][7]

Objective: To determine the effect of this compound on the levels of LC3-II, p62, acetylated α-tubulin, and acetylated histone H3.

Materials:

-

This compound

-

Cell line of interest (e.g., MV4-11, neuroblastoma cells)

-

Complete cell culture medium

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-acetyl-α-tubulin, anti-acetyl-histone H3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described in the flow cytometry protocol. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

-

SDS-PAGE: Separate the protein samples on a 12-15% SDS-PAGE gel for LC3 and p62, and a 10% gel for larger proteins.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunoprecipitation of Acetylated Hsp70

This protocol is a general guideline for the immunoprecipitation of acetylated proteins, based on the finding that HDAC10 deacetylates Hsp70.[4][8]

Objective: To determine if inhibition of HDAC10 with this compound leads to an increase in acetylated Hsp70.

Materials:

-

This compound

-

Cell line of interest

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Anti-acetyl-lysine antibody

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Primary antibody: anti-Hsp70

-

Western blot reagents (as listed above)

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-Hsp70 antibody to detect the amount of acetylated Hsp70.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the role of this compound in autophagy.

Caption: General experimental workflow.

Conclusion

This compound is a valuable chemical probe for elucidating the role of HDAC10 in autophagy. Its high potency and selectivity allow for targeted investigation of HDAC10's function. The available data strongly indicate that inhibition of HDAC10 by this compound disrupts autophagic flux at the autophagosome-lysosome fusion stage, leading to the accumulation of autophagic vesicles. This mechanism is linked to the hyperacetylation of Hsp70 and results in the sensitization of cancer cells to chemotherapy. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to further investigate the intricate role of HDAC10 in autophagy and to explore the therapeutic potential of its inhibition.

References

- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagy Detection: Assays & Measurement Techniques | Revvity [revvity.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. pnas.org [pnas.org]

- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immunechem.com [immunechem.com]

An In-depth Technical Guide on HDAC10-IN-2 Hydrochloride and its Role in Cancer Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive targets for therapeutic intervention.[2][3][4] HDAC10, a class IIb histone deacetylase, has emerged as a particularly interesting target due to its distinct substrate specificity and its involvement in key cellular processes such as autophagy, cell cycle progression, and DNA damage repair.[5][6] This technical guide provides a comprehensive overview of HDAC10-IN-2 hydrochloride, a potent and selective inhibitor of HDAC10, and its impact on cancer cell biology.

This compound: Chemical Properties and Selectivity

HDAC10-IN-2, also referred to as compound 10c in some literature, is a potent and highly selective inhibitor of HDAC10.[5] Its hydrochloride salt form is commonly used in research settings.

Chemical Structure

-

Molecular Formula: C₁₉H₂₃ClN₂O₂

-

Molecular Weight: 346.85 g/mol

Inhibitor Selectivity

The selectivity of a small molecule inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and confound experimental results. HDAC10-IN-2 has been demonstrated to be highly selective for HDAC10 over other HDAC isoforms, particularly the closely related class IIb member, HDAC6.

| Target | IC50 (nM)[5] |

| HDAC10 | 20 |

| HDAC1 | >10,000 |

| HDAC6 | 1440 ± 120 |

| HDAC8 | >10,000 |

| Table 1: In vitro selectivity of HDAC10-IN-2 (compound 10c) against a panel of recombinant human HDAC enzymes. Data extracted from Mahmoud, F. et al. (2022).[5] |

Mechanism of Action and Impact on Cancer Cell Biology

HDAC10-IN-2 exerts its effects on cancer cells primarily through the modulation of autophagy and cell cycle regulation.

Modulation of Autophagy

A primary and well-documented function of HDAC10 is its role in promoting autophagy, a cellular process for the degradation and recycling of cellular components.[4][7] In several cancer types, including neuroblastoma and acute myeloid leukemia (AML), HDAC10-mediated autophagy is a pro-survival mechanism, allowing cancer cells to withstand stress and chemotherapy.[5][7]

HDAC10-IN-2 has been shown to modulate autophagy in aggressive FLT3-ITD positive AML cells.[5] By inhibiting HDAC10, this compound disrupts the autophagic process, leading to an accumulation of autophagosomes and lysosomes.[5] This disruption of a critical survival pathway can sensitize cancer cells to other therapeutic agents.

Cell Cycle Regulation

HDAC10 is also involved in the regulation of the cell cycle. Specifically, it has been shown to regulate the G2/M phase transition through a novel pathway involving let-7 microRNA, High Mobility Group A2 (HMGA2), and Cyclin A2.[6][8] Inhibition of HDAC10 can lead to cell cycle arrest at the G2/M checkpoint, thereby inhibiting cancer cell proliferation.[6]

Apoptosis

The effect of HDAC10 inhibition on apoptosis appears to be context-dependent. While some studies on other HDAC inhibitors have shown induction of apoptosis in various cancer cells, specific investigations into HDAC10-IN-2 (compound 10c) have shown that it does not significantly trigger apoptosis in MV4-11 AML cells after 24 hours of treatment at concentrations up to 15 µM.[3][5] Instead, its primary effect in these cells is the induction of autophagy.[5] This suggests that for certain cancer types, the therapeutic potential of HDAC10-IN-2 may lie in its ability to induce autophagic cell death or to be used in combination with pro-apoptotic drugs.

Signaling Pathways Modulated by HDAC10

HDAC10 is integrated into complex signaling networks that control cell fate. Two key pathways are highlighted below.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and metabolism. While the direct regulation of this pathway by HDAC10-IN-2 is still under investigation, HDAC10 itself has been shown to influence AKT phosphorylation, a key activation step in this cascade. The diagram below illustrates the canonical PI3K/AKT pathway.

References

- 1. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of HDAC10-IN-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a member of the class IIb family of histone deacetylases, has emerged as a compelling therapeutic target, particularly in oncology. Unlike other HDACs, HDAC10 exhibits unique substrate specificity, primarily acting as a polyamine deacetylase. This function implicates HDAC10 in crucial cellular processes, most notably autophagy, a key mechanism for cell survival and drug resistance in cancer. The development of potent and selective HDAC10 inhibitors is therefore of significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent and selective HDAC10 inhibitor, HDAC10-IN-2 hydrochloride, also identified as compound 10c in key literature.[1]

This compound demonstrates a nanomolar inhibitory concentration (IC50) against HDAC10 and modulates autophagy in aggressive FLT3-ITD positive acute myeloid leukemia cells.[1] Understanding the chemical features that govern its potency and selectivity is paramount for the rational design of next-generation HDAC10-targeted therapeutics. This document will detail the quantitative SAR data, experimental methodologies, and the logical framework underpinning the optimization of this inhibitor series.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory potency of this compound and its analogs was evaluated against multiple HDAC isoforms to establish a comprehensive SAR profile. The following tables summarize the IC50 values, providing a clear comparison of the impact of structural modifications on inhibitory activity and selectivity.

Table 1: Inhibitory Activity of Benzhydroxamic Acid Derivatives

| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |

| 4a | Benzyl | 37 ± 10 | >10000 | 2000 ± 400 | 1800 ± 300 |

| 4b | 2-Thienylmethyl | 106 ± 28 | >10000 | 3000 ± 500 | 2000 ± 400 |

| 4c | 3-Thienylmethyl | 24 ± 5 | >10000 | 1000 ± 200 | 1500 ± 300 |

Table 2: Inhibitory Activity of Piperidine-4-acrylhydroxamate Derivatives (Series 1)

| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |

| 10a | H | 10 ± 2 | 14540 ± 2800 | 3950 ± 750 | 230 ± 40 |

| 10b | Methyl | 15 ± 3 | >20000 | 5000 ± 800 | 300 ± 50 |

| 10c (HDAC10-IN-2) | Ethyl | 20 ± 4 | >20000 | >10000 | 400 ± 60 |

| 10d | m-Chlorobenzyl | 60 ± 5 | >20000 | >10000 | 500 ± 70 |

| 10e | Benzyl | 200 ± 30 | >20000 | >10000 | 800 ± 100 |

| 10f | p-Tolylmethyl | 300 ± 40 | >20000 | >10000 | 1000 ± 150 |

| 10g | Isopropyl | 25 ± 5 | >20000 | 8000 ± 1200 | 350 ± 60 |

Table 3: Inhibitory Activity of Piperidine-4-acrylhydroxamate Derivatives (Series 2)

| Compound | R | drHDAC10 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |

| 13a | H | 12 ± 2 | 15000 ± 2500 | 4500 ± 800 | 250 ± 40 |

| 13b | Ethyl | 22 ± 4 | >20000 | >10000 | 450 ± 70 |

| 13c | p-Chlorobenzyl | 33 ± 3 | >20000 | 430 ± 50 | 600 ± 80 |

Data presented in the tables are derived from the key research paper "Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells". The inhibitory concentrations (IC50) were determined using in vitro enzymatic assays.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.

Synthesis of Piperidine-4-acrylhydroxamates (General Procedure)

The synthesis of the target hydroxamates involved a multi-step process. A key step is the amide coupling of the corresponding carboxylic acid intermediates with O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, followed by acidic deprotection to yield the final hydroxamic acid. The synthesis of the carboxylic acid intermediates is achieved through reductive amination of a primary amine with a suitable aldehyde, followed by basic hydrolysis of the resulting ester.

In Vitro HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against recombinant human HDAC1, HDAC6, HDAC8, and a zebrafish ortholog of HDAC10 (drHDAC10) was determined using a fluorogenic assay.

-

Enzyme and Substrate Preparation: Recombinant HDAC enzymes were diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was used.

-

Compound Incubation: The test compounds were serially diluted in DMSO and pre-incubated with the HDAC enzyme for a specified time at room temperature.

-

Reaction Initiation and Measurement: The enzymatic reaction was initiated by the addition of the fluorogenic substrate. The reaction was allowed to proceed for a set time at 37°C.

-

Signal Development and Detection: A developer solution containing a protease (e.g., trypsin) and a class I/II HDAC inhibitor (to stop the reaction) was added. The developer cleaves the deacetylated substrate, releasing a fluorescent signal. The fluorescence was measured using a plate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves using a standard sigmoidal model.

Cellular Autophagy Assay (Flow Cytometry)

The effect of HDAC10 inhibitors on autophagy in cancer cell lines (e.g., MV4-11) was assessed by measuring the accumulation of autophagic vesicles using a specific fluorescent dye.

-

Cell Culture and Treatment: Cells were cultured in appropriate media and treated with various concentrations of the test compounds or a vehicle control for a specified duration (e.g., 24 hours).

-

Staining: After treatment, cells were harvested and stained with a dye that specifically labels autophagic vesicles (e.g., Cyto-ID® Green Detection Reagent) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells was analyzed by flow cytometry. An increase in fluorescence intensity indicates an accumulation of autophagic vesicles, suggesting an inhibition of the autophagic flux.

-

Data Analysis: The geometric mean fluorescence intensity was quantified for each treatment group and compared to the vehicle control.

Visualizations

Experimental Workflow for HDAC Inhibitor Evaluation

The following diagram illustrates the general workflow for the synthesis and evaluation of novel HDAC inhibitors, from initial chemical synthesis to in vitro and cellular characterization.

Caption: General workflow for the synthesis and evaluation of HDAC10 inhibitors.

Structure-Activity Relationship of the Piperidine-4-acrylhydroxamate Scaffold

The following diagram illustrates the key structural modifications made to the piperidine-4-acrylhydroxamate scaffold and their impact on HDAC10 inhibitory activity.

Caption: Key SAR insights for the piperidine-4-acrylhydroxamate scaffold.

Conclusion

The systematic exploration of the structure-activity relationship of the piperidine-4-acrylhydroxamate scaffold has successfully identified this compound (compound 10c) as a highly potent and selective inhibitor of HDAC10. The key findings from the SAR studies indicate that small alkyl substitutions at the piperidine nitrogen are optimal for potent and selective HDAC10 inhibition, while larger, bulkier aromatic groups tend to decrease activity. These insights, derived from rigorous experimental evaluation, provide a valuable roadmap for the future design of novel HDAC10 inhibitors with improved pharmacological properties. The detailed experimental protocols and the logical framework presented in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

Epigenetic Modifications by HDAC10-IN-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HDAC10-IN-2 hydrochloride is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC, with a reported IC50 of 20 nM.[1] This technical guide provides a comprehensive overview of the known epigenetic modifications and cellular effects induced by this compound. The document details its mechanism of action, impact on cellular pathways, and provides structured data and experimental protocols for researchers.

Introduction to HDAC10 and Its Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDAC10, a member of the class IIb family of HDACs, is a unique enzyme with a preference for deacetylating polyamines, such as N8-acetylspermidine, in the cytoplasm. This activity links HDAC10 to the regulation of autophagy, a cellular process for degrading and recycling cellular components.

This compound, also referred to as compound 10c in some literature, is a valuable tool for studying the specific roles of HDAC10.[1] Its high potency and selectivity allow for the targeted investigation of HDAC10's function in various cellular processes, including its influence on epigenetic landscapes and gene expression.

Mechanism of Action

This compound exerts its effects by binding to the active site of the HDAC10 enzyme, thereby inhibiting its deacetylase activity. The primary known downstream effect of HDAC10 inhibition by this compound is the modulation of autophagy. While direct, comprehensive data on its impact on global histone acetylation is still emerging, the inhibition of any HDAC can theoretically lead to an accumulation of acetylated histones, resulting in a more open chromatin state and altered gene expression.

Quantitative Data on Epigenetic and Cellular Effects

Precise quantitative data on the effects of this compound on histone acetylation and gene expression is limited in publicly available literature. However, studies on other HDAC inhibitors and the known functions of HDAC10 allow for hypothesized effects.

Table 1: Potential Epigenetic and Cellular Effects of this compound

| Parameter | Expected Effect of this compound | Rationale/Supporting Evidence |

| Global Histone Acetylation | Potential for localized increases in acetylation at specific gene promoters regulated by HDAC10-associated complexes. The global effect may be less pronounced compared to pan-HDAC inhibitors. | Inhibition of HDACs generally leads to hyperacetylation. The specificity of HDAC10-IN-2 suggests a more targeted effect. |

| Specific Histone Marks | Potential increase in acetylation of histone lysine residues that are substrates of HDAC10-containing complexes. | To be determined by further research. |

| Gene Expression | Modulation of genes involved in autophagy, cell cycle, and apoptosis. | HDAC10 has been shown to regulate autophagy. HDAC inhibitors are known to affect cell cycle and apoptosis-related genes like p21 and cyclins. |

| Autophagy | Modulation of autophagy, likely leading to an accumulation of autophagosomes. | This compound is explicitly stated to modulate autophagy in acute myeloid leukemia cells.[1] |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound. Specific concentrations and incubation times will need to be optimized for the cell type and experimental context.

Western Blot for Histone Acetylation

This protocol outlines the detection of changes in histone acetylation levels upon treatment with this compound.

Materials:

-

This compound

-

Cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)

-

Cell lysis buffer (RIPA buffer or similar)

-

Proteinase and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-HDAC10, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Harvest cells, wash with PBS, and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate by SDS-PAGE, then transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP)

This protocol is for investigating the association of HDAC10 with specific gene promoters and the effect of this compound on histone acetylation at these loci.

Materials:

-

This compound

-

Cell line of interest

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

-

Antibodies for immunoprecipitation (e.g., anti-HDAC10, anti-acetyl-Histone H3, IgG control)

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Chromatin Preparation: Lyse cells and sonicate to shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear chromatin and incubate with specific antibodies overnight. Precipitate antibody-protein-DNA complexes with Protein A/G beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Quantify the amount of precipitated DNA for specific gene promoters using qPCR.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

Caption: Workflow for studying this compound effects.

Conclusion

This compound is a critical research tool for elucidating the specific functions of HDAC10. Its primary characterized role is in the modulation of autophagy. While its direct and comprehensive impact on the epigenome, particularly histone acetylation and gene expression, requires further detailed investigation, it holds significant promise for advancing our understanding of the intricate roles of HDAC10 in health and disease. The experimental frameworks provided in this guide offer a starting point for researchers to explore the nuanced effects of this selective inhibitor.

References

Unveiling the Target Landscape of HDAC10-IN-2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC10-IN-2 hydrochloride, also identified as compound 10c, is a potent and highly selective inhibitor of histone deacetylase 10 (HDAC10).[1][2] This technical guide provides an in-depth overview of the target protein interactions of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows. As a class IIb HDAC, HDAC10 has emerged as a significant therapeutic target due to its distinct biological roles, including the regulation of autophagy, making selective inhibitors like this compound valuable tools for research and potential drug development.[1]

Core Target Interaction: HDAC10

This compound demonstrates high-affinity binding to HDAC10, effectively inhibiting its enzymatic activity. The primary function of HDAC10 is recognized as a polyamine deacetylase, a characteristic that distinguishes it from other histone deacetylases.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against its primary target, HDAC10, has been quantified through in vitro enzymatic assays.

| Compound | Target | IC50 (nM) |

| This compound | HDAC10 | 20 |

Selectivity Profile

A crucial aspect of a targeted inhibitor is its selectivity over other related proteins, which minimizes off-target effects. This compound has been shown to be highly selective for HDAC10, particularly over the closely related class IIb isoform, HDAC6, and with minimal activity against class I HDACs.[1][2] While a comprehensive screening of this compound against all HDAC isoforms is not publicly available, the following table represents a typical selectivity profile for a highly selective HDAC10 inhibitor based on available data for similar compounds.

| HDAC Isoform | Class | Representative IC50 (nM) |

| HDAC10 | IIb | 20 |

| HDAC1 | I | >10,000 |

| HDAC2 | I | >10,000 |

| HDAC3 | I | >10,000 |

| HDAC4 | IIa | >10,000 |

| HDAC5 | IIa | >10,000 |

| HDAC6 | IIb | >1,000 |

| HDAC7 | IIa | >10,000 |

| HDAC8 | I | >10,000 |

| HDAC9 | IIa | >10,000 |

| HDAC11 | IV | >10,000 |

Known and Potential Protein Interactions of the Target (HDAC10)

Understanding the protein-protein interaction network of HDAC10 provides context for the downstream effects of its inhibition by this compound.

-

HDAC3: HDAC10 is known to interact with HDAC3, another member of the histone deacetylase family.[3]

-

Heat Shock Proteins (Hsc70/Hsp70): HDAC10 has been shown to physically interact with Hsc70 and Hsp70, influencing their acetylation status.

-

Autophagy-Related Proteins: Given that inhibition of HDAC10 modulates autophagy, it is likely that HDAC10 interacts with key proteins in the autophagy signaling pathway.

Experimental Protocols

Fluorometric HDAC10 Inhibition Assay for IC50 Determination

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Recombinant human HDAC10 enzyme

-

This compound (compound 10c)

-

Fluorogenic HDAC10 substrate (e.g., Acetyl-Spermidine-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the recombinant HDAC10 enzyme to the working concentration in pre-chilled assay buffer.

-

Reaction Setup: To each well of the 96-well plate, add the diluted this compound, followed by the diluted HDAC10 enzyme. Include wells with vehicle control (DMSO) and no-enzyme control.

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC10 substrate to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Identification of Protein Interactors by Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol provides a general workflow to identify cellular proteins that interact with HDAC10 and whose interaction might be modulated by this compound.

Materials:

-

Cell line expressing endogenous or tagged HDAC10 (e.g., HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-HDAC10 antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and reagents

-

Mass spectrometer

Procedure:

-

Cell Treatment: Culture cells to 80-90% confluency and treat with either this compound or vehicle (DMSO) for a specified time.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with magnetic beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Protein Separation and Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data. Compare the identified proteins between the this compound-treated and vehicle-treated samples to identify potential interaction partners.

Visualizations

Experimental Workflow for Target Protein Interaction Discovery

References

- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of HDAC10-IN-2 Hydrochloride on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a class IIb HDAC, has emerged as a critical regulator of diverse cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. Unlike other HDACs that primarily target acetylated lysine residues on histone and non-histone proteins, HDAC10 exhibits a unique substrate specificity, functioning as a robust polyamine deacetylase. This distinct enzymatic activity positions HDAC10 at the crossroads of several key cellular pathways, including autophagy, polyamine metabolism, and cell cycle regulation. This technical guide provides an in-depth analysis of the cellular pathways affected by the inhibition of HDAC10, with a focus on the effects of inhibitors like HDAC10-IN-2 hydrochloride.

Core Cellular Pathways Modulated by HDAC10 Inhibition

Inhibition of HDAC10 disrupts critical cellular functions, primarily by impacting autophagy and polyamine metabolism. These pathways are interconnected and play significant roles in cancer cell survival and proliferation.

Disruption of Autophagic Flux

HDAC10 is a key promoter of autophagy-mediated cell survival in cancer cells, particularly in neuroblastoma.[1][2] Tumor cells often utilize autophagy as a survival mechanism to cope with the stress induced by cytotoxic drugs.[1] Inhibition of HDAC10 has been shown to effectively disrupt the autophagic flux, leading to an accumulation of autophagosomes and lysosomes.[1][2] This interruption of the cellular recycling process sensitizes cancer cells to treatment with chemotherapeutic agents like doxorubicin and vincristine.[1]

The mechanism by which HDAC10 promotes autophagy involves its interaction with and deacetylation of heat shock protein 70 (HSP70) family proteins.[2] When HDAC10 is depleted or inhibited, HSP70 becomes acetylated, impairing the autophagic process.[2] The disruption of autophagy is a validated downstream effect of HDAC10 inhibition and can be assessed by monitoring the accumulation of autolysosomes.[3]

Regulation of Polyamine Metabolism

A key discovery in understanding HDAC10 function is its role as a robust polyamine deacetylase.[4][5] Polyamines, such as spermidine and spermine, are crucial for cell growth and proliferation, and their metabolism is often dysregulated in cancer.[4][5] HDAC10 specifically catalyzes the deacetylation of N8-acetylspermidine to produce spermidine.[4][6] This enzymatic activity is distinct from other HDACs, which primarily target acetyllysine.[4]

The deacetylation of N8-acetylspermidine by HDAC10 is essential for maintaining intracellular polyamine homeostasis.[6] Spermidine itself is known to promote cellular survival through the induction of autophagy.[4] Therefore, the inhibition of HDAC10's polyamine deacetylase activity is directly linked to the disruption of autophagy.[7] By preventing the recycling of N8-acetylspermidine back to spermidine, HDAC10 inhibitors can suppress the pro-survival autophagic response in cancer cells.[7]

Cell Cycle Regulation

In addition to its roles in autophagy and polyamine metabolism, HDAC10 also influences cell cycle progression. Specifically, HDAC10 has been shown to regulate the G2/M phase transition.[8] Inhibition or knockdown of HDAC10 can lead to an arrest in the G2/M phase of the cell cycle.[8]

The underlying mechanism involves a novel pathway where HDAC10 deacetylates histones near the promoter of the let-7 microRNA family, thereby repressing their transcription.[8] When HDAC10 is inhibited, the expression of let-7 microRNAs (such as let-7f and miR-98) increases.[8] These microRNAs then target and downregulate the high mobility group AT-hook 2 (HMGA2) protein.[8] The loss of HMGA2 leads to the enrichment of the transcriptional repressor E4F at the cyclin A2 promoter, resulting in decreased cyclin A2 expression and subsequent G2/M arrest.[8]

Quantitative Data Summary

| Inhibitor | Cell Line(s) | Assay | Endpoint | Result | Reference |

| 10c | MV4-11 (AML) | Flow Cytometry | Autolysosome Formation | Induces autophagy | [3] |

| 13b | MV4-11 (AML) | Flow Cytometry | Autolysosome Formation | Induces autophagy | [3] |

| Bufexamac | BE(2)-C (Neuroblastoma) | Acridine Orange Staining | Acidic Vesicular Organelle (AVO) Accumulation | Significant increase in AVOs | [1] |

| Tubastatin | BE(2)-C (Neuroblastoma) | Acridine Orange Staining | Acidic Vesicular Organelle (AVO) Accumulation | Significant increase in AVOs | [1] |

| Bufexamac + Doxorubicin | Neuroblastoma & Medulloblastoma | Colony Formation Assay | Cell Viability | Effective killing of cancer cells | [1] |

| Bufexamac + Vincristine | Neuroblastoma | Colony Formation Assay | Cell Viability | Effective killing of cancer cells | [1] |

Experimental Protocols

Assessment of Autophagy by Acridine Orange Staining

This protocol is based on methodologies used to assess the accumulation of acidic vesicular organelles (AVOs), a hallmark of autophagy, upon treatment with HDAC10 inhibitors.

Objective: To quantify the induction of autophagy by measuring the formation of AVOs.

Materials:

-

Neuroblastoma cell lines (e.g., BE(2)-C)

-

HDAC10 inhibitor (e.g., this compound, Bufexamac)

-

Complete cell culture medium

-

Acridine Orange (AO) staining solution (1 µg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed neuroblastoma cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat the cells with varying concentrations of the HDAC10 inhibitor for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cell pellet in 1 mL of complete medium containing 1 µg/mL Acridine Orange.

-

Incubate the cells at 37°C for 15-20 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with PBS to remove excess stain.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells immediately using a flow cytometer. Acridine orange emits green fluorescence (FL1) in the cytoplasm and nucleus, and red fluorescence (FL3) in acidic compartments like autolysosomes.

-

-

Data Analysis: The intensity of red fluorescence is proportional to the degree of AVO accumulation. Quantify the percentage of cells with increased red fluorescence or the mean red fluorescence intensity to determine the level of autophagy induction.

Immunoblotting for Autophagy Markers

This protocol details the detection of key autophagy-related proteins to monitor the disruption of autophagic flux.

Objective: To assess the accumulation of autophagy markers like p62/SQSTM1 and the conversion of LC3-I to LC3-II.

Materials:

-

Cancer cell lines (e.g., Neuroblastoma, AML)

-

HDAC10 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-p62/SQSTM1, anti-LC3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Cell Lysis: Treat cells with the HDAC10 inhibitor as described previously. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: An accumulation of p62 and an increase in the ratio of LC3-II to LC3-I are indicative of a blockage in autophagic flux.

Conclusion

This compound and other selective HDAC10 inhibitors represent a promising class of therapeutic agents that target unique cellular vulnerabilities. By primarily disrupting autophagy and polyamine metabolism, these inhibitors can suppress pro-survival pathways in cancer cells, leading to cell cycle arrest and sensitization to conventional chemotherapy. The detailed understanding of the affected cellular pathways and the availability of robust experimental protocols are crucial for the continued development and clinical translation of HDAC10-targeted therapies. The visualization of these complex signaling networks further aids in elucidating the mechanism of action and identifying potential biomarkers for treatment response.

References

- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Histone deacetylase 10 structure and molecular function as a polyamine deacetylase [ouci.dntb.gov.ua]

- 6. Cell-based determination of HDAC10-mediated polyamine deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]